Lipophilicity Tuning: Predicted LogP Advantage of the 4-(Methylthio) Substituent Over Unsubstituted and 4-Chloro Analogs
The introduction of a 4-(methylthio) group onto the cinnamamide phenyl ring increases calculated lipophilicity compared to the unsubstituted phenyl analog. N-(4-Fluorophenyl)-3-phenylacrylamide (CAS 791626-56-7) has a reported LogP of 3.55 , while in silico prediction for the methylthio-substituted target compound (C₁₆H₁₄FNOS scaffold) yields LogP values in the range of 4.0–4.7, representing an approximate 0.5–1.2 LogP unit increase . This enhanced lipophilicity, driven by the sulfur atom's polarizability, is distinct from the 4-chloro analog (CAS 331461-49-5) where chlorine contributes differently to hydrophobicity and electronic distribution .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP range: 4.0–4.7 (based on C₁₆H₁₄FNOS scaffold prediction) |
| Comparator Or Baseline | N-(4-Fluorophenyl)-3-phenylacrylamide (unsubstituted analog): LogP = 3.55 ; 3-(4-Chlorophenyl)-N-(4-fluorophenyl)acrylamide (chloro analog): LogP predicted ~4.0 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.2 vs. unsubstituted analog; distinct LogP contribution pattern vs. chloro analog |
| Conditions | In silico prediction (atom-additive and fragment-based methods); experimental LogP not available for target compound |
Why This Matters
Higher and tunable lipophilicity directly impacts passive membrane permeability and compound distribution in cellular assays, making this scaffold preferable when target engagement requires enhanced hydrophobic interactions.
